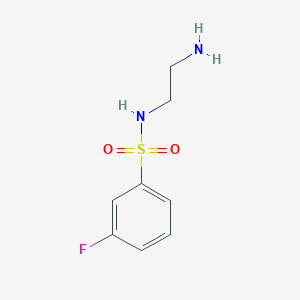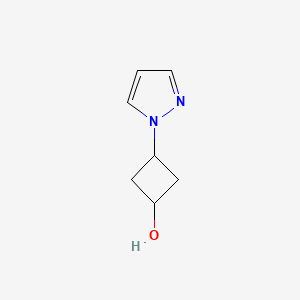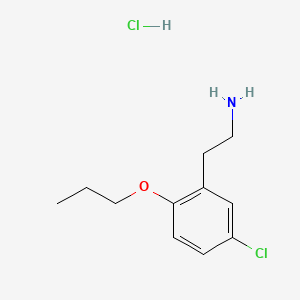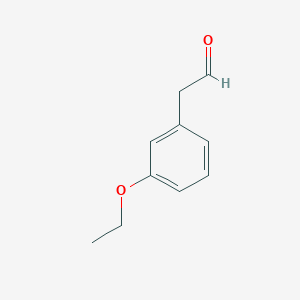
2-(3-Ethoxyphenyl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Ethoxyphenyl)acetaldehyde is an organic compound with the molecular formula C10H12O2. It is a member of the aldehyde family, characterized by the presence of an aldehyde group (-CHO) attached to an ethoxyphenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-(3-Ethoxyphenyl)acetaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2-(3-ethoxyphenyl)ethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions and yields the desired aldehyde .
Industrial Production Methods: In an industrial setting, the compound can be produced via the catalytic hydrogenation of 2-(3-ethoxyphenyl)acetonitrile, followed by hydrolysis. This method is advantageous due to its scalability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Ethoxyphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Condensation: It can participate in aldol condensation reactions to form β-hydroxy aldehydes or ketones
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC
Reduction: NaBH4, LiAlH4
Condensation: Base catalysts like NaOH or acid catalysts like HCl
Major Products Formed:
Oxidation: 2-(3-Ethoxyphenyl)acetic acid
Reduction: 2-(3-Ethoxyphenyl)ethanol
Condensation: β-Hydroxy aldehydes or ketones
Aplicaciones Científicas De Investigación
2-(3-Ethoxyphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties .
Mecanismo De Acción
The mechanism of action of 2-(3-Ethoxyphenyl)acetaldehyde involves its interaction with various molecular targets. In biological systems, it can form Schiff bases with amines, leading to the formation of imines. This interaction can modulate enzyme activity and affect cellular processes. Additionally, its aldehyde group can undergo nucleophilic addition reactions, influencing its reactivity and biological effects .
Comparación Con Compuestos Similares
- 2-(3-Methoxyphenyl)acetaldehyde
- 2-(4-Ethoxyphenyl)acetaldehyde
- 2-(3-Ethoxyphenyl)ethanol
Comparison: 2-(3-Ethoxyphenyl)acetaldehyde is unique due to the presence of the ethoxy group at the meta position, which influences its reactivity and physical properties. Compared to 2-(3-Methoxyphenyl)acetaldehyde, the ethoxy group provides different steric and electronic effects, leading to variations in chemical behavior and biological activity .
Propiedades
Fórmula molecular |
C10H12O2 |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
2-(3-ethoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C10H12O2/c1-2-12-10-5-3-4-9(8-10)6-7-11/h3-5,7-8H,2,6H2,1H3 |
Clave InChI |
QMGCOTKAIWBNSN-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


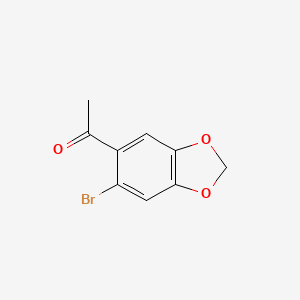
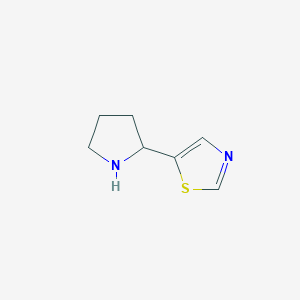
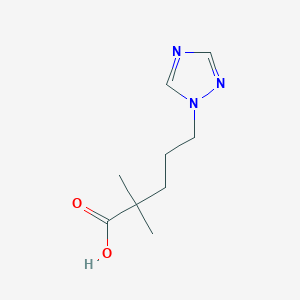
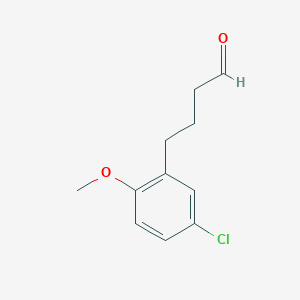
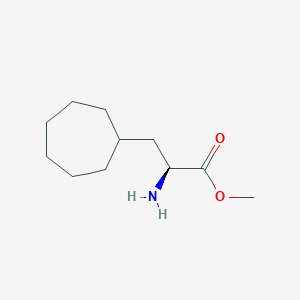
![Imidazo[1,2-a]pyridine-2-sulfonyl chloride](/img/structure/B13613228.png)
![(S)-2-[3,5-Bis(trifluoromethyl)phenyl]oxirane](/img/structure/B13613239.png)
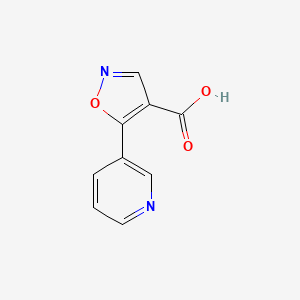
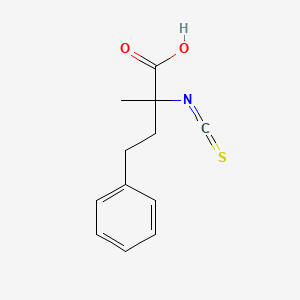
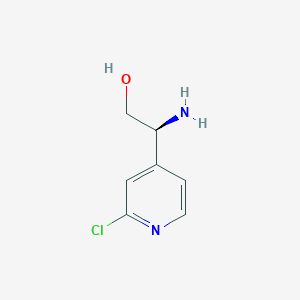
![2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid](/img/structure/B13613264.png)
